β-Ethylidene Unsaturation as Structural Differentiator
CAS 60533-05-3 is the only compound among its four closest structural neighbors to contain a β-ethylidene (CH3-CH=C) substituent at the β-position of the propionic acid chain, as confirmed by its IUPAC name 3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid and InChIKey ARMLYYXIJXARED-UHFFFAOYSA-N . Naproxen possesses an α-methyl group with no β-substitution (IUPAC: 2-(6-methoxynaphthalen-2-yl)propanoic acid) . Methallenestril bears a saturated β-ethyl group (IUPAC: β-ethyl-6-methoxy-α,α-dimethyl-2-naphthalenepropionic acid), confirmed by its molecular formula C18H22O3 (two additional hydrogen atoms vs. C18H20O3 for the target) . The des-ethylidene analog 6-methoxy-α,α-dimethyl-2-naphthalenepropionic acid (CAS 63021-00-1, C16H18O3) lacks the β-carbon chain entirely . This C=C double bond provides a unique reactive handle for hydrogenation, epoxidation, hydroboration, and conjugate addition chemistry unavailable in the saturated or truncated analogs.
| Evidence Dimension | Presence of β-ethylidene (C=C) substituent |
|---|---|
| Target Compound Data | Yes – (E)-CH3-CH=C– at β-position; MF = C18H20O3; MW = 284.35 g/mol; InChIKey = ARMLYYXIJXARED-UHFFFAOYSA-N |
| Comparator Or Baseline | Naproxen: No β-substitution, MF = C14H14O3, MW = 230.26; Methallenestril: Saturated β-ethyl (–CH2-CH3), MF = C18H22O3, MW = 286.37; CAS 63021-00-1: No β-carbon chain, MF = C16H18O3, MW = 258.32 |
| Quantified Difference | Target contains one C=C double bond absent in all three comparators; MW differs by +54.09 (vs naproxen), -2.02 (vs methallenestril), +26.03 (vs des-ethylidene) |
| Conditions | Structural comparison based on IUPAC nomenclature, molecular formula, InChIKey, and SMILES from PubChem and ChemSpider |
Why This Matters
For procurement decisions, the β-ethylidene group is the defining structural feature that determines synthetic route compatibility; no comparator can undergo olefin-targeted transformations (e.g., catalytic asymmetric hydrogenation to chiral methallenestril, or electrophilic addition) that the target compound enables.
- [1] PubChem. CID 108471. IUPAC: 3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid; MF: C18H20O3; MW: 284.35; InChIKey: ARMLYYXIJXARED-UHFFFAOYSA-N. View Source
- [2] PubChem. Naproxen. CID 156391. IUPAC: (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid; MF: C14H14O3; MW: 230.26. View Source
